Hedonal

Description

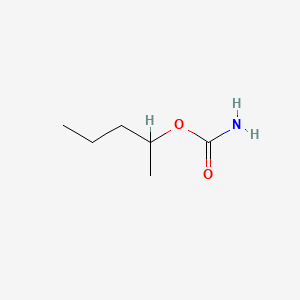

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMVPSHLMIQQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031558 | |

| Record name | 1-Methylbutyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-95-7 | |

| Record name | Hedonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hedonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylbutyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLBUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1KN15LF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anesthetic Mechanism of Action of Hedonal

Disclaimer: Scientific literature extensively detailing the specific molecular mechanism of action for Hedonal (methylpropylcarbinol urethane) is scarce. Introduced in the early 20th century, its use predates modern molecular pharmacology techniques. This guide, therefore, extrapolates the mechanism of action of this compound based on its classification as a urethane (B1682113) derivative and the known neuropharmacological effects of urethane (ethyl carbamate), a closely related compound that has been studied more extensively. The information presented herein primarily pertains to urethane and serves as the most relevant available model for understanding the anesthetic properties of this compound.

Executive Summary

This compound, a derivative of urethane, is presumed to induce anesthesia through a multi-target mechanism rather than acting on a single, specific receptor. This broad-spectrum activity involves the potentiation of inhibitory neurotransmission and the suppression of excitatory neurotransmission within the central nervous system (CNS). The primary molecular targets are believed to be ligand-gated ion channels, including GABA-A, glycine (B1666218), and neuronal nicotinic acetylcholine (B1216132) receptors (which are potentiated), as well as NMDA and AMPA receptors (which are inhibited).[1] This multifaceted interaction at the synaptic level leads to a generalized depression of neuronal excitability, resulting in the state of general anesthesia.

Historical Context and Chemical Structure

This compound was introduced as an intravenous anesthetic by the Russian scientist Nikolai Krawkow.[2] It belongs to the urethane class of chemical compounds. The anesthetic properties of urethanes were recognized for their ability to induce a stable and prolonged plane of surgical anesthesia.[3] However, due to concerns regarding its toxicological profile, including carcinogenicity, the clinical use of urethane and its derivatives in humans has been discontinued.[4][5] They remain in use in preclinical animal research.[3][4]

Postulated Mechanism of Action: A Multi-Target Approach

The anesthetic state induced by urethane-based compounds is not attributed to a single molecular interaction but rather to modest effects across a wide range of neuronal targets.[1][6] This suggests a "degeneracy" in its mechanism, where small changes in multiple receptor systems collectively produce the anesthetic effect.[1]

A key component of urethane's anesthetic effect is the enhancement of inhibitory signaling in the CNS. This is primarily achieved through the positive allosteric modulation of major inhibitory receptors.

-

GABA-A Receptors: Urethane potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1][3][4] It is thought to increase the affinity of the receptor for its endogenous ligand, GABA, thereby enhancing the influx of chloride ions and hyperpolarizing the neuron.[7] This increased inhibition contributes significantly to the sedative and hypnotic effects of the anesthetic.

-

Glycine Receptors: Similar to its effect on GABA-A receptors, urethane also potentiates the function of glycine receptors.[1][3][4] These receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem, and their enhancement likely contributes to the immobility and muscle relaxation observed during anesthesia.

Concurrent with the enhancement of inhibition, urethane suppresses excitatory signaling pathways.

-

NMDA Receptors: Urethane inhibits the function of N-methyl-D-aspartate (NMDA) receptors in a concentration-dependent manner.[1][4] By blocking these critical excitatory receptors, urethane reduces neuronal depolarization and calcium influx, thereby dampening excitatory neurotransmission. This action is likely a significant contributor to the amnestic and analgesic properties of the anesthetic.

-

AMPA Receptors: The function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is also inhibited by urethane.[1][4] As AMPA receptors mediate the majority of fast excitatory neurotransmission in the CNS, their inhibition further contributes to the overall depression of neuronal activity.

-

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Urethane has been shown to potentiate the function of neuronal nAChRs.[1] The precise contribution of this effect to the overall anesthetic state is complex and requires further investigation.

The multifaceted interaction of urethane with these key ion channels is summarized in the signaling pathway diagram below.

Caption: Postulated signaling pathway of urethane anesthetics.

Quantitative Data

Specific quantitative data for this compound, such as EC50 values for receptor modulation or pharmacokinetic parameters, are not available in the current scientific literature. The following table summarizes the qualitative effects of urethane on various neurotransmitter receptors as reported in preclinical studies.

| Molecular Target | Effect of Urethane | Contribution to Anesthesia | Reference(s) |

| GABA-A Receptors | Potentiation | Sedation, Hypnosis | [1][3][4] |

| Glycine Receptors | Potentiation | Immobility, Muscle Relaxation | [1][3][4] |

| NMDA Receptors | Inhibition | Amnesia, Analgesia | [1][4] |

| AMPA Receptors | Inhibition | General CNS Depression | [1][4] |

| Neuronal nAChRs | Potentiation | Complex (under investigation) | [1] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not documented. However, the methodologies used to study urethane provide a framework for how such investigations would be conducted.

This in vitro technique is commonly used to study the effects of a compound on ion channels expressed in a controlled environment.

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the receptor of interest (e.g., GABA-A or NMDA receptor subunits).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is perfused with a recording solution.

-

Drug Application: The endogenous agonist (e.g., GABA or glutamate) is applied to elicit a baseline current. Subsequently, the agonist is co-applied with varying concentrations of the anesthetic (e.g., urethane) to determine its effect on the receptor's function (potentiation or inhibition).

Caption: Generalized workflow for TEVC experiments.

This technique allows for the study of a drug's effect on neuronal activity in a living organism.

-

Animal Preparation: A rodent (e.g., rat) is anesthetized with the agent under investigation (e.g., urethane) to a surgical plane of anesthesia.

-

Surgical Procedure: The animal is placed in a stereotaxic frame, and a craniotomy is performed over the brain region of interest.

-

Electrode Implantation: A recording microelectrode is lowered into the target brain region to record the electrical activity of single neurons or neuronal populations (local field potentials).

-

Stimulation and Recording: Sensory stimuli or electrical stimulation of afferent pathways can be used to evoke neuronal responses, which are recorded before and after the administration of modulating drugs.

-

Data Analysis: The recorded neuronal firing rates, spike patterns, and evoked potentials are analyzed to determine the effect of the anesthetic on neuronal excitability and synaptic transmission.

Conclusion

While direct molecular evidence for this compound is lacking, its classification as a urethane derivative strongly suggests a mechanism of action rooted in the broad-spectrum modulation of key ligand-gated ion channels. The anesthetic state is likely achieved through a synergistic potentiation of inhibitory GABAergic and glycinergic systems and a simultaneous inhibition of excitatory glutamatergic pathways. This multi-target profile distinguishes it from more selective modern anesthetics. Further research, should it become a priority, would be necessary to delineate the precise molecular interactions of this compound and quantify its effects on specific receptor subtypes.

References

- 1. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The introduction of this compound: a Russian contribution to intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Anesthetic Pharmacology International Society for Anaesthetic Pharmacology the Anesthetic Mechanism of Urethane: the Effects on Neurotransmitter-gated Ion Channels | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Chemical Structure and Properties of Hedonal (Methylpropylcarbinolurethane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, chemically known as methylpropylcarbinolurethane or pentan-2-yl carbamate (B1207046), is a historical sedative-hypnotic agent. As a member of the urethane (B1682113) class of compounds, it exhibits central nervous system (CNS) depressant effects. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the study of its chemical and pharmacological properties remains relevant for understanding the mechanisms of sedative-hypnotics and for the development of novel therapeutics targeting CNS pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and purported pharmacological actions of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is the carbamate ester of 2-pentanol. Its chemical structure consists of a pentyl group attached to a carbamate functional group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | pentan-2-yl carbamate | N/A |

| Synonyms | Methylpropylcarbinolurethane, this compound | N/A |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 541-95-7 | [1] |

| Appearance | White to yellow powder | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | ~223.5 °C (Predicted) | N/A |

| Solubility | Data not available | N/A |

| Purity | 97% (typical commercial) | [1] |

| Storage | Room temperature, sealed well | [1] |

Pharmacological Profile

The pharmacological effects of this compound are characteristic of sedative-hypnotic agents. While specific quantitative data for this compound is limited, its mechanism of action is believed to be similar to other alkyl carbamates, primarily involving the modulation of major inhibitory and excitatory neurotransmitter systems in the CNS.

Mechanism of Action

The sedative and hypnotic effects of alkyl carbamates are thought to be mediated through the potentiation of GABAergic inhibition and the suppression of glutamatergic excitation.[2]

-

Positive Allosteric Modulation of GABA-A Receptors: this compound likely enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This is a common mechanism for many sedative-hypnotic and anxiolytic drugs.

-

Inhibition of NMDA Receptors: There is evidence to suggest that some carbamates can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[2][3] By blocking the action of the excitatory neurotransmitter glutamate, this compound may further contribute to CNS depression.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound, involving potentiation of GABA-A receptors and inhibition of NMDA receptors.

Experimental Protocols

Due to the limited contemporary research on this compound, specific experimental protocols detailing its use are scarce. However, standardized in vivo and in vitro assays for sedative-hypnotics can be adapted to characterize its pharmacological profile.

In Vivo Assessment of Sedative-Hypnotic Effects: Loss of Righting Reflex

The loss of righting reflex (LORR) is a common behavioral assay to assess the hypnotic effects of a compound in rodents.[4][5]

Experimental Workflow

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

Methodology:

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).

-

Administration: The drug is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Assessment of LORR: At fixed time points after administration, the animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.[4]

-

Parameters Measured:

-

Latency to LORR: The time from drug administration to the first instance of LORR.

-

Duration of LORR: The time from the onset of LORR to the return of the righting reflex.

-

In Vivo Assessment of CNS Effects: Electroencephalogram (EEG) Power Spectral Analysis

EEG recordings can provide quantitative data on the effects of a sedative-hypnotic on brain activity.[6][7][8]

Methodology:

-

Animal Surgery: Rats are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Recovery: Animals are allowed to recover from surgery for at least one week.

-

Recording: Baseline EEG/EMG is recorded. This compound or vehicle is then administered, and recordings are continued.

-

Data Analysis: The EEG signal is subjected to Fast Fourier Transform (FFT) to obtain the power spectrum. The power in different frequency bands (delta: 0.5-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz) is calculated. Sedative-hypnotics typically cause an increase in low-frequency (delta) power and a decrease in high-frequency power.[6][9]

In Vitro Assessment of Receptor Modulation

1. GABA-A Receptor Modulation Assay (Electrophysiology)

This protocol describes a whole-cell patch-clamp recording from cultured neurons or cells expressing GABA-A receptors to assess the modulatory effects of this compound.[10][11]

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA-A receptor subtypes are used.

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20).

-

This compound is then co-applied with GABA at various concentrations.

-

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. A concentration-response curve can be generated to determine the EC50 of this compound's modulatory effect.

2. NMDA Receptor Binding Assay (Radioligand Assay)

This competitive binding assay determines the affinity of this compound for the NMDA receptor.[12][13]

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Binding Assay:

-

The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of this compound.

-

The incubation is carried out in a buffer solution at a specific temperature and for a set duration to reach equilibrium.

-

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound (methylpropylcarbinolurethane) is a sedative-hypnotic agent whose pharmacological actions are presumed to be mediated through the enhancement of GABA-A receptor function and potential inhibition of NMDA receptors. While detailed, compound-specific data is limited in contemporary literature, established experimental protocols for assessing sedative-hypnotics can be effectively applied to further elucidate its precise mechanism of action, potency, and potential for therapeutic development. The information and methodologies presented in this guide provide a framework for researchers to conduct in-depth investigations into the chemical and pharmacological properties of this compound and related alkyl carbamates.

References

- 1. pentan-2-yl carbamate, CasNo.541-95-7 BOC Sciences United States [bocscichem.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of NMDA Receptor Partial Antagonist, Carbamathione, as a Therapeutic Agent for Transient Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Awareness and the EEG power spectrum: analysis of frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EEG and ECG Power Spectrum Analysis of Sedative Effects on Propofol-Anesthetized Rats with Electroacupuncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

The Forgotten Intravenous Anesthetic: A Technical Guide to the Historical Use of Hedonal in Clinical Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prior to the widespread adoption of barbiturates, the early 20th century saw pioneering efforts in the field of intravenous anesthesia. Among the agents explored, Hedonal, a urethane (B1682113) derivative chemically known as methylpropylcarbinolurethane or pentan-2-yl carbamate (B1207046), emerged as a significant, albeit short-lived, contribution. First introduced into clinical practice in Russia in 1909 by Nikolai Krawkow, this compound offered a novel approach to inducing surgical anesthesia, moving away from the exclusive reliance on inhalational agents. This technical guide provides an in-depth review of the historical use of this compound in clinical anesthesia, focusing on its chemical properties, pharmacological effects, early experimental protocols, and the quantitative data gleaned from seminal clinical reports.

Chemical Properties and Synthesis

This compound, with the chemical formula C₆H₁₃NO₂, is the carbamate ester of 2-pentanol (B3026449). As a urethane derivative, its synthesis follows the general principles of carbamate formation. While specific historical synthesis records are scarce, the most probable methods of its preparation in the early 20th century would have involved the reaction of 2-pentanol with a source of the carbamoyl (B1232498) group.

Probable Synthesis Pathway:

One common method for synthesizing carbamates historically involved the reaction of an alcohol with urea (B33335) in the presence of a metal catalyst. This process, known as alcoholysis of urea, would have been a feasible route for the production of this compound.

-

Reactants: 2-pentanol (methylpropylcarbinol) and Urea.

-

Reaction: The hydroxyl group of 2-pentanol would nucleophilically attack one of the carbonyl carbons of urea, leading to the formation of the carbamate and the release of ammonia (B1221849).

-

Conditions: This reaction is typically heated to drive off the ammonia and shift the equilibrium towards the product.

Another potential, though more hazardous, method could have involved the reaction of 2-pentanol with isocyanic acid or an isocyanate salt.

It is important to note that the purity of compounds synthesized in the early 20th century may not have met modern standards, which could have contributed to some of the observed side effects.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound was not understood during its time of use. However, based on modern understanding of urethane and its derivatives, its anesthetic effects are likely mediated through the potentiation of inhibitory neurotransmission and the inhibition of excitatory neurotransmission in the central nervous system. Unlike agents with a single specific target, urethane-based anesthetics are thought to exert their effects through modest modulation of multiple neurotransmitter-gated ion channels.

The primary targets are believed to be:

-

GABA-A Receptors: this compound likely enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of neuronal membranes. This neuronal inhibition contributes significantly to the hypnotic and sedative effects.

-

Glycine Receptors: Similar to its action on GABA-A receptors, this compound may also potentiate the effects of glycine, another major inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

-

NMDA and AMPA Receptors: this compound is also thought to inhibit the function of excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are activated by the neurotransmitter glutamate. This would reduce overall neuronal excitability.

The broad-spectrum activity of this compound on multiple receptor types likely contributed to the observed stable plane of anesthesia but also to its complex side-effect profile.

Experimental Protocols in Early Clinical Use

The administration of this compound in the early 20th century was a significant departure from the established practice of inhalational anesthesia. The following protocol is a composite based on the detailed report by C. M. Page in "this compound Infusion Anæsthesia; a Report on Seventy-five Cases" (1912).

Preparation of the Anesthetic Solution:

-

Concentration: A 0.75% solution of this compound in normal saline was the standard preparation.

-

Preparation: Crystalline this compound was dissolved in sterile normal saline. This process was often aided by warming the saline to facilitate dissolution. The solution was then filtered to ensure clarity and remove any undissolved particles.

-

Temperature: The solution was typically administered at or near body temperature to minimize venous irritation.

Patient Preparation and Apparatus:

-

Premedication: Patients were often premedicated with morphine and atropine, a common practice at the time to reduce anxiety and secretions.

-

Apparatus: A simple infusion apparatus was used, consisting of a graduated glass reservoir connected via rubber tubing to a cannula for venous access. The rate of infusion was controlled by a screw clamp on the tubing.

Administration of Anesthesia:

-

Venous Access: A suitable vein in the arm, typically the median basilic or median cephalic, was cannulated.

-

Induction: The infusion was started at a relatively rapid rate, often around 100-150 mL per minute, until the patient lost consciousness. The corneal reflex was a key indicator of the depth of anesthesia.

-

Maintenance: Once unconsciousness was achieved, the infusion rate was reduced to a level sufficient to maintain a stable plane of surgical anesthesia. The rate was adjusted based on the patient's response to surgical stimuli, respiratory rate, and pulse.

-

Monitoring: Patient monitoring was rudimentary by modern standards. The anesthetist would closely observe the patient's respiration, pulse rate and character, and skin color. The depth of anesthesia was primarily judged by the abolition of reflexes and the degree of muscle relaxation.

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data extracted from the report on 75 cases of this compound infusion anesthesia.

Table 1: Patient Demographics and Surgical Procedures

| Characteristic | Value |

| Number of Cases | 75 |

| Age Range | 10 - 70 years |

| Gender | Not consistently reported |

| Types of Surgery | Abdominal, Gynecological, Orthopedic, Head and Neck |

Table 2: Dosage and Administration Parameters

| Parameter | Range | Average |

| Total Volume of 0.75% this compound Solution | 200 - 1500 mL | 650 mL |

| Rate of Infusion (Induction) | 100 - 200 mL/min | ~150 mL/min |

| Rate of Infusion (Maintenance) | 20 - 60 mL/min | ~40 mL/min |

| Duration of Anesthesia | 20 - 150 minutes | 60 minutes |

Table 3: Onset, Duration, and Recovery

| Parameter | Time |

| Onset of Unconsciousness | 5 - 15 minutes |

| Duration of Postoperative Sleep | 2 - 8 hours |

| Time to Full Recovery | 6 - 24 hours |

Table 4: Observed Side Effects and Complications

| Side Effect / Complication | Incidence | Notes |

| Respiratory Depression | Occasional | Managed by temporarily stopping the infusion |

| Postoperative Nausea and Vomiting | Infrequent | Considered an advantage over ether |

| Venous Thrombosis | Rare | Attributed to technique rather than the drug |

| Prolonged Postoperative Sleep | Common | Seen as a potential benefit in some cases |

| Mortality | 1 case reported in the series of 75 | Attributed to pre-existing conditions |

Discussion and Conclusion

This compound represented a significant advancement in the quest for a safe and effective intravenous anesthetic. The early clinical reports highlight its ability to induce a calm and deep anesthesia with good muscle relaxation and a notable absence of the excessive salivation and postoperative nausea associated with ether. However, the prolonged recovery time and the potential for respiratory depression were significant drawbacks.

The lack of precise control over the depth of anesthesia, a challenge with the rudimentary infusion technology of the time, and the narrow therapeutic window ultimately led to this compound being superseded by the more manageable and safer barbiturates that emerged in the following decades.

For modern researchers and drug development professionals, the story of this compound offers valuable insights into the historical evolution of anesthesia and the enduring challenges of developing anesthetic agents with a favorable safety profile. The exploration of its mechanism of action, even retrospectively, contributes to our broader understanding of the neuropharmacology of anesthesia. The early experimental protocols, while lacking the sophistication of modern clinical trials, demonstrate the foundational principles of intravenous drug administration and patient monitoring that continue to be relevant today. The historical data, though limited, provides a benchmark against which the progress in anesthetic safety and efficacy can be measured.

The Intricacies of a Classic Anesthetic: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hedonal (Sodium Thiopental)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Hedonal, the historical trade name for the ultra-short-acting barbiturate, sodium thiopental (B1682321). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative parameters of sodium thiopental, facilitating a clear comparison of its absorption, distribution, metabolism, excretion (ADME), and its effects on the body.

Table 1: Pharmacokinetic Parameters of Sodium Thiopental

| Parameter | Value | Species/Context |

| Absorption | ||

| Onset of Action | 30-45 seconds | Human, Intravenous |

| Distribution | ||

| Protein Binding | 72-93% | Human Plasma |

| Volume of Distribution (Vd) | 160 L (approx.) | Human |

| Initial Distribution Volume (V1) | 13.81 L (SD=9.4) | Human, Surgical Patients |

| Volume of Distribution at Steady State (Vss) | 97.5 L (SD=40) | Human, Surgical Patients |

| Metabolism | ||

| Primary Site | Liver | Human |

| Metabolites | Pentobarbital (active, minor), others (inactive) | Human |

| Excretion | ||

| Primary Route | Urine (as metabolites) | Human |

| Elimination | ||

| Elimination Half-life (t½) | 5.5-26 hours (dose-dependent) | Human |

| Systemic Plasma Clearance | 0.150 L/min (SD=0.063) | Human, Surgical Patients |

| Clearance (CL) | 10 L/h (approx.) | Human |

Table 2: Pharmacodynamic Parameters of Sodium Thiopental

| Parameter | Value | Endpoint/Context |

| Efficacy | ||

| EC50 (Clinical Endpoint) | 11.3 µg/mL | Loss of voluntary motor power in humans |

| EC50 (EEG Endpoint) | 33.9 µg/mL | Burst suppression of the electroencephalogram in humans |

| Potency | ||

| S-thiopentone EC50 | 26.0 µM (SEM=3.2) | Potentiation of GABA response at GABA-A receptor (α1β2γ2) |

| R-thiopentone EC50 | 52.5 µM (SEM=5.0) | Potentiation of GABA response at GABA-A receptor (α1β2γ2) |

| Duration of Action | ||

| Anesthetic Effect (single dose) | 5-10 minutes | Human |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of sodium thiopental's pharmacokinetics and pharmacodynamics.

Determination of Thiopental Plasma Concentration via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of thiopental in plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are deproteinized, typically using a precipitation agent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., carbamazepine) is added to the sample to ensure accuracy and correct for any loss during sample processing.

-

Chromatographic Separation: The prepared sample is injected into a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A mobile phase, commonly a mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer), is used to elute the compounds from the column. The specific ratio of the mobile phase components is optimized to achieve good separation of thiopental and the internal standard from other plasma components.

-

Detection: A UV detector is used to monitor the eluent at a specific wavelength (e.g., 280-290 nm), where both thiopental and the internal standard exhibit strong absorbance.

-

Quantification: The concentration of thiopental in the plasma sample is determined by comparing the peak area of thiopental to that of the known concentration of the internal standard, using a pre-established calibration curve.

In Vitro Determination of Thiopental Protein Binding

Objective: To determine the fraction of thiopental bound to plasma proteins.

Methodology (Equilibrium Dialysis):

-

Apparatus: A dialysis cell consisting of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like unbound thiopental but retains larger protein molecules.

-

Procedure: One chamber of the dialysis cell is filled with a known concentration of thiopental in a buffer solution, while the other chamber is filled with plasma. The cell is then incubated at a physiological temperature (37°C) to allow the system to reach equilibrium.

-

Equilibrium: During incubation, unbound thiopental diffuses across the semi-permeable membrane until its concentration is equal in both chambers.

-

Sample Analysis: After equilibrium is reached, the concentration of thiopental in both the buffer and plasma chambers is measured using a suitable analytical method like HPLC.

-

Calculation: The percentage of protein-bound thiopental is calculated based on the difference in the total thiopental concentration in the plasma chamber and the concentration of unbound thiopental in the buffer chamber.

Assessment of Thiopental-Induced Hypnosis in Animal Models

Objective: To evaluate the hypnotic (sleep-inducing) effects of thiopental.

Methodology (Loss of Righting Reflex):

-

Animal Model: Typically, rodents such as mice or rats are used.

-

Drug Administration: A specific dose of thiopental is administered to the animals, usually via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Observation: The animals are observed for the onset and duration of hypnosis. The primary endpoint is the loss of the righting reflex, which is the animal's inability to right itself when placed on its back.

-

Parameters Measured:

-

Sleep Latency: The time from drug administration to the loss of the righting reflex.

-

Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery.

-

-

Data Analysis: The mean sleep latency and duration of sleep are calculated for different dose groups and compared to a control group that receives a vehicle.

Electroencephalogram (EEG) Monitoring of Thiopental's Pharmacodynamic Effects

Objective: To measure the central nervous system depressant effects of thiopental.

Methodology:

-

Electrode Placement: EEG electrodes are placed on the scalp of the subject (human or animal) according to a standardized system (e.g., the 10-20 system in humans).

-

Baseline Recording: A baseline EEG is recorded before the administration of thiopental to establish the subject's normal brain activity.

-

Drug Administration: Thiopental is administered, often as a continuous infusion to achieve and maintain a target plasma concentration.

-

Continuous EEG Monitoring: The EEG is continuously recorded throughout the drug administration and recovery period.

-

Data Analysis: The EEG waveforms are analyzed for changes in frequency and amplitude. Key parameters include:

-

Slowing of EEG activity: A shift from higher frequency waves (alpha and beta) to lower frequency waves (theta and delta).

-

Burst Suppression: A pattern characterized by periods of high-amplitude, mixed-frequency activity (bursts) alternating with periods of isoelectric or low-voltage activity (suppression). The degree of burst suppression is often quantified and correlated with the plasma concentration of thiopental.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of sodium thiopental and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Signaling pathway of sodium thiopental at the GABA-A receptor.

Caption: A typical experimental workflow for a pharmacokinetic study of sodium thiopental.

An In-depth Technical Guide to the Synthesis of Hedonal and its Analogues

Introduction

Hedonal, chemically known as methyl propyl carbinol urethane (B1682113) or pentan-2-yl carbamate (B1207046), is a classic sedative and hypnotic agent. Its core structure is a carbamate (or urethane) ester of a secondary alcohol. The carbamate functional group is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and forming the backbone of polyurethanes.[1][2][3] This guide provides a detailed overview of the primary synthetic pathways for this compound and its analogues, offering experimental protocols and comparative data for researchers in drug development and organic synthesis. The synthesis can be logically divided into two main stages: the formation of the precursor alcohol and the subsequent formation of the carbamate linkage.

Part I: Synthesis of the Alcohol Precursor (Methyl Propyl Carbinol)

The common precursor for this compound is methyl propyl carbinol, systematically named pentan-2-ol. A robust and widely used method for the synthesis of such secondary alcohols is the Grignard reaction.

Experimental Protocol: Grignard Synthesis of Pentan-2-ol

This protocol is adapted from established procedures for synthesizing similar secondary carbinols.[4]

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of acetaldehyde (B116499) (1.1 eq) in anhydrous diethyl ether dropwise while stirring vigorously. Maintain the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto crushed ice and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude pentan-2-ol by fractional distillation.

-

Part II: Synthesis of the Carbamate Moiety

Once the precursor alcohol (pentan-2-ol for this compound, or an analogue) is obtained, the carbamate group can be installed through several distinct pathways. The choice of method often depends on the desired scale, available reagents, and tolerance for hazardous materials.

General Synthetic Pathways for Carbamates

The most common methods for converting a secondary alcohol into a primary carbamate are summarized below. These routes are broadly applicable for the synthesis of this compound analogues by substituting pentan-2-ol with other primary, secondary, or cyclic alcohols.

Pathway 1: The Isocyanate Route

This is one of the most direct methods, involving the reaction of an alcohol with an isocyanate.[2][5] For a primary carbamate like this compound, the alcohol reacts with isocyanic acid (HNCO), which can be generated in situ from salts like potassium cyanate (B1221674).

-

Dissolve pentan-2-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Add an acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid (0.1 eq).

-

Add sodium or potassium cyanate (1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor its progress by TLC or GC-MS.

-

Upon completion, filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Pathway 2: Phosgene-Derivative Route

The classic approach to carbamates involves highly toxic phosgene gas.[6] Safer, solid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now standard.[7] The alcohol first reacts with triphosgene to form a chloroformate intermediate, which then reacts with ammonia (B1221849) to yield the carbamate.

-

Chloroformate Formation:

-

Dissolve pentan-2-ol (1.0 eq) and a non-nucleophilic base like pyridine (B92270) (1.1 eq) in a dry aprotic solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C.

-

Slowly add a solution of triphosgene (0.4 eq) in the same solvent. Caution: Triphosgene is toxic and releases phosgene upon decomposition.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the alcohol is consumed (monitor by TLC).

-

-

Amination:

-

Cool the reaction mixture back to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol (B129727) or dioxane) dropwise.

-

Stir for an additional 1-2 hours at room temperature.

-

Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase, concentrate, and purify the product.

-

Pathway 3: Urea and Carbonyl-di-imidazole (CDI) Routes

Greener and safer alternatives to phosgene and isocyanates are highly desirable.

-

Urea Method: This involves the direct reaction of an alcohol with urea at elevated temperatures, often with a metal catalyst like indium triflate or a tin-based catalyst, to release ammonia and form the carbamate.[8]

-

CDI Method: A two-step, one-pot process where the alcohol is first activated with carbonyl-di-imidazole (CDI). The resulting carbamoyl-imidazole is a reactive intermediate that readily reacts with an amine source (ammonia) to form the carbamate with high yields.[1][9][10] This method is known for its mild conditions and high purity of products.[11]

-

Add carbonyl-di-imidazole (1.2 eq) to a solution of pentan-2-ol (1.0 eq) in dry THF.

-

Stir the mixture at room temperature for 1-2 hours to form the alkoxycarbonyl imidazole (B134444) intermediate.

-

Introduce a solution of ammonia (e.g., 7N NH₃ in methanol, 2.0 eq) to the reaction mixture.

-

Stir for 12-24 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product as needed.

Quantitative Data Summary

Specific yield data for the synthesis of this compound is not widely reported in modern literature. However, the yields for carbamate synthesis from secondary alcohols using various methods provide a strong comparative basis.

| Pathway | Reagents | Typical Yield (%) | Conditions | Reference |

| CDI Route | Carbonyl-di-imidazole (CDI), Amine | 92–97% (Step 1) | Room Temp, THF | [1][9] |

| 66-99% (Step 2) | Room Temp, Acetonitrile | [1][9] | ||

| DSC Route | N,N'-Disuccinimidyl Carbonate (DSC) | ~99% | Mild, One-pot | [11] |

| Urea Route | Urea, Indium Triflate Catalyst | Good to Excellent | Eco-friendly | [8] |

| Transcarbamoylation | Phenyl Carbamate, Tin Catalyst | Good | 90°C, Toluene | [8] |

Table 1: Comparative yields for the synthesis of carbamates from secondary alcohols using different methodologies.

Conclusion

The synthesis of this compound and its analogues can be accomplished through several well-established chemical pathways. The classical Grignard reaction provides a reliable route to the necessary secondary alcohol precursors. For the critical carbamate-forming step, modern methods utilizing reagents like carbonyl-di-imidazole (CDI) or catalyzed reactions with urea offer safer and often higher-yielding alternatives to traditional phosgene- and isocyanate-based chemistry. The selection of a specific pathway will depend on factors such as substrate scope, scalability, and safety considerations, providing researchers with a versatile toolkit for the development of novel carbamate-based compounds.

References

- 1. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. tud.qucosa.de [tud.qucosa.de]

- 3. Polyurethane - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2447255A1 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 9. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Enigmatic Anesthetic: A Technical Examination of Hedonal's Presumed Effects on the Central Nervous System

Disclaimer: Information regarding Hedonal (pentan-2-yl carbamate) is scarce due to its status as an early 20th-century anesthetic that was withdrawn from clinical use. The following guide is a synthesis of available historical information and inferences drawn from the pharmacology of related urethane-based compounds. Detailed quantitative data, specific experimental protocols, and definitive signaling pathways for this compound are not available in modern scientific literature.

Introduction to this compound

This compound, chemically known as pentan-2-yl carbamate, was one of the first substances used for intravenous anesthesia, introduced in the early 1900s. As a derivative of urethane (B1682113), it represented a significant step in the development of anesthetic agents. However, its clinical use was short-lived, primarily due to its slow onset of action, prolonged effects, and significant toxicity, including hemolytic, renal, and hepatic damage. This guide aims to provide a technical overview of its likely mechanism of action on the central nervous system (CNS) based on our understanding of urethane anesthetics.

Presumed Mechanism of Action on the Central Nervous System

The anesthetic effects of urethane-based compounds like this compound are believed to result from their broad-spectrum interaction with multiple neurotransmitter-gated ion channels in the CNS. Unlike many modern anesthetics that have specific molecular targets, urethane's hypnotic and anesthetic properties likely arise from modest effects across several receptor systems.

Key Interactions:

-

Potentiation of Inhibitory Neurotransmission: this compound is presumed to enhance the function of the primary inhibitory neurotransmitter systems in the brain. It likely binds to and potentiates the activity of gamma-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors. This potentiation would lead to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire, thus depressing overall neuronal excitability.

-

Inhibition of Excitatory Neurotransmission: Concurrently, this compound is expected to inhibit the major excitatory pathways. It likely acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, both of which are crucial for fast synaptic transmission and synaptic plasticity. By blocking these receptors, this compound would reduce the excitatory effects of glutamate, the primary excitatory neurotransmitter. It may also inhibit neuronal nicotinic acetylcholine (B1216132) receptors.

This dual mechanism of enhancing inhibition and suppressing excitation is a common theme among general anesthetics and is the most probable explanation for the CNS-depressant effects of this compound.

Signaling Pathway Diagram

An In-depth Technical Guide to the Solubility and Stability of Hedonal in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Hedonal (methyl propyl carbinol urethane) is limited. This guide provides a framework based on the compound's chemical structure and established principles of pharmaceutical sciences. The experimental protocols and data tables are presented as a guide for researchers to generate specific and accurate data for this compound.

Introduction

This compound, chemically known as methyl propyl carbinol urethane (B1682113), is a historical sedative and hypnotic agent. As with any pharmacologically active compound, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety. This technical guide outlines the key considerations and experimental approaches for characterizing the solubility and stability profile of this compound in various pharmaceutical solvents.

Solubility Profile of this compound

The solubility of a drug substance is a critical determinant of its bioavailability. For oral dosage forms, dissolution is often the rate-limiting step for absorption. The urethane functional group in this compound suggests it possesses both hydrogen bond donor and acceptor capabilities, which will influence its interaction with different solvents.

2.1. Predicted Solubility in Common Pharmaceutical Solvents

Based on its structure, the following qualitative solubility profile can be anticipated:

-

Water: The presence of the polar urethane group should confer some aqueous solubility. However, the alkyl chain (methyl propyl) will contribute to its lipophilicity, likely resulting in limited to moderate water solubility.

-

Ethanol (B145695): As a polar protic solvent, ethanol is expected to be a good solvent for this compound due to its ability to engage in hydrogen bonding with the urethane moiety.

-

Glycerol and Propylene (B89431) Glycol: These polar, viscous solvents are common in liquid formulations. Propylene glycol is miscible with a wide range of solvents, including water and acetone[1][2]. Glycerol, a highly polar triol, is also a good solvent for many polar organic compounds[3][4]. This compound is expected to exhibit good solubility in both, which are capable of forming strong hydrogen bonds.

2.2. Quantitative Solubility Data

Quantitative solubility data is essential for formulation design. The following table illustrates how experimentally determined solubility data for this compound should be presented.

| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |

| Purified Water | 25 | Data not available | Shake-Flask | - |

| Ethanol | 25 | Data not available | Shake-Flask | - |

| Glycerol | 25 | Data not available | Shake-Flask | - |

| Propylene Glycol | 25 | Data not available | Shake-Flask | - |

Researchers should experimentally determine these values.

Stability Profile of this compound

Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. The urethane linkage in this compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

3.1. Factors Affecting this compound Stability

-

pH: The stability of drug molecules can be significantly influenced by pH[5]. Urethanes can undergo hydrolysis under both acidic and basic conditions, although the rate of hydrolysis is generally slower than for esters or amides. The hydrolytic decomposition of some drugs increases rapidly as the pH moves away from neutral[6].

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation studies are crucial to determine appropriate storage conditions.

-

Light: Photostability testing is a critical component of stability studies to assess the impact of light exposure on the drug substance[7][8][9].

3.2. Degradation Kinetics and Pathways

Understanding the rate of degradation (kinetics) and the resulting byproducts (pathways) is essential for safety and quality control. Degradation kinetics can often be modeled using zero-order, first-order, or second-order rate equations[10][11]. For urethanes like this compound, the primary degradation pathway is likely hydrolysis of the urethane bond to yield methyl propyl carbinol, carbon dioxide, and ammonia (B1221849) (or the corresponding amine).

3.3. Stability Indicating Data

The following table provides a template for presenting stability data for this compound.

| Condition | Parameter | Specification | Result |

| pH Stability | pH 3, 5, 7, 9 at 40°C for 30 days | Assay: 95.0% - 105.0% | Data not available |

| Degradation Products | NMT 0.2% individual, NMT 1.0% total | Data not available | |

| Thermal Stability | 60°C for 14 days | Assay: 95.0% - 105.0% | Data not available |

| Degradation Products | NMT 0.2% individual, NMT 1.0% total | Data not available | |

| Photostability | ICH Q1B exposure | Assay: 95.0% - 105.0% | Data not available |

| Degradation Products | NMT 0.2% individual, NMT 1.0% total | Data not available |

NMT: Not More Than. Researchers should perform these studies according to ICH guidelines.[12][13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

4.1. Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare saturated solutions of this compound by adding an excess amount of the solid drug to each solvent (water, ethanol, glycerol, propylene glycol) in separate, sealed containers.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

4.2. Protocol for Stability Testing

Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or as a solid drug substance. For pH stability, use appropriate buffer solutions.

-

Storage Conditions: Place the samples in controlled environment chambers under the specified conditions (e.g., 40°C/75% RH for accelerated stability, 25°C/60% RH for long-term stability). For photostability, expose the samples to a light source as per ICH Q1B guidelines[7][8]. Include control samples protected from light.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples for the assay of this compound and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC). Physical properties such as appearance, color, and pH should also be monitored.

-

Data Evaluation: Evaluate the data to determine the degradation rate and identify any significant changes in the quality of the drug substance.

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

5.2. Logical Workflow for Stability Testing

Caption: Workflow for ICH-Compliant Stability Testing.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of its solubility and stability. By following the outlined experimental protocols and principles, it is possible to generate the necessary data to support formulation development and ensure the quality, safety, and efficacy of this compound-containing products. The provided templates for data presentation and workflows for experimental design offer a clear path for systematic investigation.

References

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jocet.org [jocet.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. q1scientific.com [q1scientific.com]

- 10. epa.gov [epa.gov]

- 11. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Delving into the Dawn of Intravenous Anesthesia: The Pioneering Research on Hedonal's Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 20th century marked a pivotal era in the evolution of surgical practice with the advent of intravenous anesthesia. At the forefront of this revolution was Hedonal, a urethane (B1682113) derivative that, for the first time, offered a viable alternative to the often-unpredictable inhalation anesthetics of the time. This technical guide provides a comprehensive overview of the seminal research that established this compound's anesthetic properties, drawing from the foundational experimental work and early clinical applications. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodologies, quantitative data, and logical frameworks that underpinned this significant advancement in medical science.

Experimental Protocols: From Animal Models to Clinical Application

The initial investigations into this compound's anesthetic potential were spearheaded by Russian pharmacologist N.P. Krawkow and his student A.P. Eremich in the early 1900s. Their work, though not extensively detailed in readily available English translations, laid the groundwork for subsequent clinical trials. The methodologies employed in these early studies, as inferred from historical accounts and later clinical reports, followed a logical progression from animal to human subjects.

Preclinical Animal Studies (circa 1908-1909)

While the full text of Krawkow and Eremich's initial animal experiments remains elusive in English literature, it is understood that they conducted extensive studies on various animal models to determine the efficacy and safety of intravenously administered this compound. These experiments were crucial in establishing the fundamental dose-response relationship, induction and recovery times, and the toxicity profile of the compound. The primary objective was to ascertain a therapeutic window that would allow for surgical anesthesia with an acceptable margin of safety.

Early Human Clinical Trials (1909 onwards)

The first documented clinical application of this compound as a sole intravenous anesthetic agent was performed by Surgeon S.P. Fedorov on December 7, 1909, based on the experimental work of Krawkow and Eremich. Subsequent clinical use, most notably reported by C.M. Page in 1912, provides a clearer picture of the experimental protocol in a clinical setting.

Patient Selection and Preparation: Patients selected for this compound anesthesia were typically those undergoing a variety of surgical procedures where inhalation anesthesia was considered less suitable. Pre-operative preparation often involved the administration of a sedative, such as scopolamine (B1681570) and morphine, to reduce anxiety and the required dose of this compound.

Preparation of this compound Solution: The this compound solution was prepared by dissolving the crystalline substance in normal saline. A common concentration used was a 0.75% solution. Due to this compound's poor solubility in cold water, the saline was typically heated to between 115°F and 120°F to facilitate dissolution. The solution was then filtered to remove any undissolved particles before administration.

Apparatus and Administration: The anesthetic solution was administered via intravenous infusion, typically into a vein in the arm or leg. The apparatus consisted of a glass flask to hold the this compound solution, a rubber tube with a cannula for insertion into the vein, and a mechanism to control the rate of flow, often a simple screw-clamp. The flask was often kept warm to prevent the this compound from crystallizing in the tubing.

Dosage and Anesthetic Management: The rate of infusion was adjusted based on the patient's response. The initial rate was typically faster to induce anesthesia, and then slowed to a maintenance rate to sustain the desired level of unconsciousness. The depth of anesthesia was monitored through clinical signs such as the abolition of the corneal reflex and the degree of muscle relaxation. The total dose of this compound administered varied significantly depending on the patient's age, weight, and the duration and nature of the surgical procedure.

Quantitative Data from Early Clinical Use

The 1912 report by C.M. Page on 75 cases of this compound infusion anesthesia provides the most comprehensive quantitative data from this early period. The following tables summarize the key findings from this landmark study.

| Patient Demographics (n=75) | |

| Age Range | 10 - 70 years |

| Gender | Male and Female |

| Surgical Procedures Performed |

| Abdominal (e.g., appendectomy, hysterectomy, gastroenterostomy) |

| Head and Neck (e.g., excision of glands, mastoid operations) |

| Orthopedic (e.g., amputations, wiring of fractures) |

| Genitourinary (e.g., nephrectomy, prostatectomy) |

| Other (e.g., skin grafting, excision of tumors) |

| This compound Administration and Dosage | |

| Solution Concentration | 0.75% in normal saline |

| Average Amount of Solution Used | 400 - 1800 c.c. |

| Average Amount of this compound Used | 3 - 13.5 g |

| Average Rate of Infusion (Induction) | 100 - 150 c.c. per minute |

| Average Rate of Infusion (Maintenance) | 50 - 80 c.c. per minute |

| Average Time to Anesthesia | 5 - 10 minutes |

| Average Duration of Anesthesia | 20 minutes - 2.5 hours |

| Observed Effects and Complications | |

| Muscle Relaxation | Generally profound |

| Post-operative Sickness | Infrequent and slight |

| Respiratory Depression | Observed, required careful monitoring |

| Thrombosis at Infusion Site | A recognized risk |

| Mortality | None directly attributed to this compound in Page's series |

Visualizing the Process: Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key workflows in the early research and application of this compound anesthesia.

Caption: Workflow for preclinical animal studies of this compound.

Caption: Workflow for the clinical application of this compound anesthesia.

Signaling Pathways and Mechanism of Action: An Early Perspective

The precise molecular mechanism of action of this compound was not understood in the early 20th century. The prevailing theories of anesthesia at the time were largely focused on the physicochemical properties of anesthetic agents and their interaction with cell membranes. It was generally believed that these agents worked by nonspecifically disrupting neuronal function in the central nervous system.

The following diagram illustrates the hypothetical logical relationship of this compound's effect from a historical perspective.

Caption: Hypothesized mechanism of this compound's anesthetic action.

Conclusion

The early research into the anesthetic properties of this compound represents a landmark in the history of medicine. The pioneering work of Krawkow, Eremich, and Fedorov, and the subsequent clinical adoption and documentation by surgeons like C.M. Page, demonstrated the feasibility and potential benefits of intravenous anesthesia. While the methodologies and understanding of the underlying mechanisms were rudimentary by modern standards, the quantitative data and clinical observations from this era provided the crucial foundation upon which the field of anesthesiology has been built. This guide serves as a testament to this early scientific inquiry and offers valuable insights for contemporary researchers exploring the frontiers of anesthetic drug development.

Navigating the Data Void: The Toxicological Profile of Hedonal

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, chemically known as methyl propyl carbinol urethane, is a historical anesthetic agent that has long been obsolete in clinical practice. Due to its disuse, a comprehensive toxicological profile, as understood by modern standards, is largely absent from scientific literature. Contemporary drug development demands rigorous toxicological assessment, including detailed studies on acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive effects. Such extensive data for this compound is not available. This guide, therefore, aims to synthesize the limited existing information and to frame the significant data gaps that researchers and drug development professionals would need to address if this compound were to be reconsidered for any application.

I. Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.[1][2] The primary metric derived from these studies is the LD50 (Lethal Dose, 50%), which is the statistically derived dose expected to cause death in 50% of a tested animal population.[3][4]

Quantitative Data on Acute Toxicity

Specific LD50 values for this compound are not readily found in modern toxicological databases. The search for this specific data point yielded no results, highlighting a critical gap in our understanding of its acute toxic potential. For context, acute toxicity studies are typically conducted in rodent models (e.g., rats, mice) and a non-rodent species.[1][5]

| Test Substance | Animal Model | Route of Administration | LD50 Value | Source |

| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocol: Standard Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

In the absence of specific protocols for this compound, a standard modern protocol is described below to illustrate the required methodology.

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats or mice are typically used.[2] Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in controlled conditions with appropriate temperature, humidity, and a 12-hour light/dark cycle.[6] They have free access to standard laboratory diet and drinking water.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered orally via gavage.

-

Observation: The animal is observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[7]

-

Sequential Dosing: Depending on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

-

Data Analysis: The LD50 is then calculated from the results using a maximum likelihood method.

Workflow for a Standard Acute Toxicity Study

Caption: Workflow of a typical acute toxicity study using the up-and-down procedure.

II. Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period, such as 90 days (sub-chronic) or up to 2 years (chronic).[8] They are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity.[7]

Quantitative Data on Sub-chronic and Chronic Toxicity

No data from sub-chronic or chronic toxicity studies on this compound in animal models were found in the available literature.

| Study Type | Animal Model | Duration | Route of Administration | NOAEL | Target Organs | Source |

| Sub-chronic | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Chronic | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocol: Standard 90-Day Sub-chronic Oral Toxicity Study (OECD 408)

-

Animal Model: Typically, rats are used. At least 10 males and 10 females per group are assigned.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

-

Administration: The substance is administered orally on a 7-day per week basis for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical chemistry analyses are performed on blood samples collected at termination.

-

Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.

III. Genotoxicity

Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA).[9] A standard battery of tests includes an assay for gene mutation in bacteria, an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity assay in rodents.[10][11]

Quantitative Data on Genotoxicity

There is no available data on the genotoxic potential of this compound.

| Assay Type | Test System | Result | Source |

| Ames Test (Bacterial Reverse Mutation) | Data Not Available | Data Not Available | N/A |

| In Vitro Chromosomal Aberration | Data Not Available | Data Not Available | N/A |

| In Vivo Micronucleus Test | Data Not Available | Data Not Available | N/A |

Experimental Protocol: In Vivo Erythrocyte Micronucleus Test (OECD 474)

-

Animal Model: Mice or rats are commonly used.

-

Dosing: Animals are exposed to the test substance, typically via a route relevant to human exposure. At least three dose levels are tested.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.

-

Analysis: Erythrocytes are prepared on slides and analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Data Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Logical Flow for Genotoxicity Assessment

References

- 1. catalog.labcorp.com [catalog.labcorp.com]